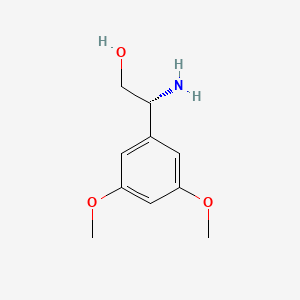

(R)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol

Description

Contextualization within the Class of Chiral β-Amino Alcohols and Phenylethanolamines

(R)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol belongs to two important classes of organic compounds: chiral β-amino alcohols and phenylethanolamines.

The chiral β-amino alcohol scaffold is a privileged structural motif found in numerous natural products and pharmaceuticals. westlake.edu.cn Enantiomerically pure β-amino alcohols are highly valued in organic synthesis, where they serve as crucial chiral ligands or auxiliaries to control the stereochemical outcome of chemical reactions. acs.org They are also key synthetic intermediates for preparing biologically active molecules. acs.org The synthesis of these compounds with high optical purity is a significant area of research, with various methods being developed, including the ring-opening of epoxides, asymmetric hydrogenation of α-amino ketones, and, more recently, novel catalytic strategies like chromium-catalyzed asymmetric cross-coupling reactions. westlake.edu.cnresearchgate.net

The phenylethanolamine framework consists of a phenyl ring attached to an ethanolamine (B43304) backbone. wikipedia.org This structure is the parent of the phenylethanolamine class of compounds. nih.gov The phenethylamine (B48288) core is found in a wide array of naturally occurring molecules, including essential neurotransmitters like dopamine, norepinephrine (B1679862), and epinephrine, highlighting the biological significance of this structural class. wikipedia.orgnih.gov Substituted phenethylamines, a broad category that includes phenylethanolamines, are of profound interest in medicinal chemistry due to their diverse pharmacological activities. nih.govwikipedia.org

By possessing both the chiral β-amino alcohol and the phenylethanolamine structural features, this compound embodies the combined synthetic utility and potential biological relevance of these two important compound classes.

Significance as a Chiral Building Block in Complex Molecule Synthesis

In the synthesis of complex organic molecules, particularly for pharmaceutical applications, controlling the precise three-dimensional arrangement of atoms is critical. A chiral building block is a pre-made, enantiomerically pure molecule that chemists can incorporate into a larger, more complex structure, thereby ensuring the final product has the desired stereochemistry. enamine.net The use of such building blocks is a cornerstone of modern asymmetric synthesis, as it provides an efficient pathway to optically pure compounds, which is crucial for specificity and efficacy in therapeutic applications. enamine.netmyskinrecipes.com

This compound serves as an exemplary chiral building block. Its defined (R)-stereocenter allows for the diastereoselective synthesis of more complex structures. mdpi.com The amino and hydroxyl functional groups provide reactive handles for further chemical modifications, enabling its integration into a wide range of molecular architectures. myskinrecipes.com For instance, analogous chiral phenylethanolamines are utilized as intermediates in the synthesis of active pharmaceutical ingredients (APIs), such as beta-adrenergic receptor agonists. myskinrecipes.com The chiral framework of these building blocks is essential for creating enantiomerically pure drugs, which can lead to improved therapeutic profiles. myskinrecipes.com

Overview of Current Research Trajectories and Academic Interest

Current academic and industrial research continues to focus on the development of novel and efficient methods for the synthesis of chiral β-amino alcohols like this compound. A significant trajectory involves the advancement of catalytic asymmetric synthesis, which seeks to produce these valuable compounds with high enantioselectivity and atom economy. researchgate.netrsc.org

Recent breakthroughs include the development of innovative catalytic systems, such as dual photoredox and chromium catalysis, for the cross-coupling of aldehydes and imines to form β-amino alcohols. organic-chemistry.org These methods represent a move away from classical techniques that may require multiple steps or stoichiometric chiral auxiliaries. westlake.edu.cn Furthermore, research is ongoing into the application of these chiral building blocks. This includes their use as chiral ligands in new asymmetric catalytic reactions and their incorporation into the synthesis of novel, biologically active compounds. westlake.edu.cnnih.gov The academic interest lies not only in creating these molecules but also in expanding their utility in constructing complex molecular frameworks that could lead to the discovery of new medicines and materials. nih.govfrontiersin.org

Chemical Data for this compound

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-2-(3,5-dimethoxyphenyl)ethanol | N/A |

| Molecular Formula | C₁₀H₁₅NO₃ | nih.gov |

| Molecular Weight | 197.23 g/mol | nih.gov |

| Computed XLogP3 | 0.1 | nih.gov |

| Hydrogen Bond Donor Count | 3 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Exact Mass | 197.10519334 Da | nih.gov |

| Monoisotopic Mass | 197.10519334 Da | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO3 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

(2R)-2-amino-2-(3,5-dimethoxyphenyl)ethanol |

InChI |

InChI=1S/C10H15NO3/c1-13-8-3-7(10(11)6-12)4-9(5-8)14-2/h3-5,10,12H,6,11H2,1-2H3/t10-/m0/s1 |

InChI Key |

XWXNGXAJTYOQRJ-JTQLQIEISA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1)[C@H](CO)N)OC |

Canonical SMILES |

COC1=CC(=CC(=C1)C(CO)N)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Enantioselective Pathways

Asymmetric Synthesis Approaches for Enantiopure (R)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol

The asymmetric synthesis of this compound can be approached through several strategic disconnections of the target molecule. A logical and widely employed strategy involves the enantioselective reduction of a prochiral precursor, such as 2-amino-3',5'-dimethoxyacetophenone or a corresponding imine. This transformation establishes the chiral center at the carbinol carbon with the desired (R)-configuration.

Enantioselective Reduction of Precursor Ketones or Imines

The enantioselective reduction of ketones and imines is a powerful tool for the synthesis of chiral alcohols and amines, respectively. For the synthesis of this compound, the precursor of choice is typically an N-protected form of 2-amino-3',5'-dimethoxyacetophenone. The protecting group serves to prevent interference from the amino group during the reduction and can be readily removed in a subsequent step.

Catalytic asymmetric transfer hydrogenation (ATH) is a versatile and experimentally convenient method for the enantioselective reduction of ketones. This technique typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine (B128534) mixture. The Noyori-type ruthenium(II) complexes with chiral diamine ligands are particularly effective for this transformation.

For the synthesis of this compound, a suitable N-protected 2-amino-3',5'-dimethoxyacetophenone would be subjected to ATH using a chiral Ru(II) catalyst. The choice of the chiral ligand's stereochemistry dictates the stereochemical outcome of the reduction. For instance, a catalyst system composed of [RuCl2(p-cymene)]2 and (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) is known to produce (R)-alcohols with high enantioselectivity from a range of aryl ketones.

Table 1: Representative Catalytic Asymmetric Transfer Hydrogenation of an Aryl Ketone This table illustrates a typical outcome for a structurally similar substrate, as specific data for 2-amino-3',5'-dimethoxyacetophenone is not readily available in the cited literature.

| Catalyst System | Substrate | Hydrogen Donor | Product Configuration | Enantiomeric Excess (ee) |

| [RuCl2(p-cymene)]2 / (S,S)-TsDPEN | N-Boc-2-aminoacetophenone | HCOOH/NEt3 | (R) | >95% |

The reaction proceeds through a metal-ligand bifunctional mechanism where the metal center and the ligand's N-H group act in concert to facilitate the hydrogen transfer from the donor to the ketone.

Chiral hydride reagents, such as those derived from lithium aluminum hydride (LAH) or sodium borohydride (B1222165) (NaBH4) modified with chiral ligands, offer another avenue for the enantioselective reduction of ketones. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with borane (B79455) as the stoichiometric reductant.

In the context of synthesizing this compound, the N-protected precursor ketone would be treated with borane in the presence of a catalytic amount of an (R)-oxazaborolidine catalyst. The catalyst coordinates with both the borane and the ketone's carbonyl group, creating a rigid, organized transition state that directs the hydride delivery to one face of the carbonyl, leading to the formation of the (S)-alcohol. To obtain the desired (R)-product, the (S)-oxazaborolidine catalyst would be employed.

Table 2: Representative CBS Reduction of an Aryl Ketone This table illustrates a typical outcome for a structurally similar substrate, as specific data for 2-amino-3',5'-dimethoxyacetophenone is not readily available in the cited literature.

| Catalyst | Substrate | Reductant | Product Configuration | Enantiomeric Excess (ee) |

| (S)-2-Methyl-CBS-oxazaborolidine | N-Boc-2-aminoacetophenone | BH3·THF | (R) | >98% |

Asymmetric hydrogenation using molecular hydrogen (H2) in the presence of a chiral transition metal complex is a highly efficient and atom-economical method for enantioselective ketone reduction. Rhodium and Ruthenium complexes with chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are widely used.

For the synthesis of this compound, the N-protected precursor ketone could be hydrogenated using a Ru-BINAP catalyst. The choice of the BINAP enantiomer determines the product's stereochemistry. For example, a Ru(II)-(R)-BINAP complex would be expected to yield the (R)-alcohol. These reactions are often carried out under pressure and require careful optimization of reaction conditions, including solvent, temperature, and pressure.

Table 3: Representative Asymmetric Hydrogenation of a Functionalized Ketone This table illustrates a typical outcome for a structurally similar substrate, as specific data for 2-amino-3',5'-dimethoxyacetophenone is not readily available in the cited literature.

| Catalyst | Substrate | Hydrogen Pressure | Product Configuration | Enantiomeric Excess (ee) |

| Ru(OAc)2[(R)-BINAP] | N-Ac-2-amino-3',5'-dimethoxyacetophenone | 10 atm | (R) | >97% |

Biocatalytic Transformations and Enzymatic Routes

Biocatalysis has emerged as a powerful and environmentally benign approach for the synthesis of chiral compounds. Enzymes, such as ketoreductases (KREDs) and lipases, can exhibit exquisite chemo-, regio-, and enantioselectivity under mild reaction conditions.

The asymmetric reduction of N-protected 2-amino-3',5'-dimethoxyacetophenone can be achieved using a ketoreductase. A wide range of commercially available KREDs, often with complementary stereoselectivities (producing either the (R) or (S) alcohol), can be screened to find an optimal enzyme for the desired transformation. These reactions typically employ a cofactor, such as NADPH, which is regenerated in situ using a sacrificial substrate like isopropanol or glucose.

Alternatively, a kinetic resolution of racemic 2-Amino-2-(3,5-dimethoxyphenyl)ethanol (B3029548) can be performed using a lipase (B570770). In this process, the enzyme selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. For instance, a lipase could selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and in high enantiomeric purity.

Table 4: Representative Biocatalytic Reduction of an Aryl Ketone This table illustrates a typical outcome for a structurally similar substrate, as specific data for 2-amino-3',5'-dimethoxyacetophenone is not readily available in the cited literature.

| Enzyme | Substrate | Cofactor Regeneration System | Product Configuration | Enantiomeric Excess (ee) |

| Ketoreductase (e.g., from Candida asymmetrica) | N-Boc-2-amino-3',5'-dimethoxyacetophenone | Isopropanol | (R) | >99% |

Chiral Auxiliary-Mediated Methodologies for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. After the desired reaction, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, could be employed. For example, the 3,5-dimethoxyphenylacetyl group could be attached to a chiral auxiliary like (1R,2R)-pseudoephedrine to form an amide. Subsequent diastereoselective reduction of the ketone would be directed by the chiral auxiliary. The stereochemistry of the newly formed hydroxyl group would be controlled by the steric and electronic properties of the auxiliary. Finally, cleavage of the auxiliary would afford the desired (R)-amino alcohol.

The choice of the reducing agent and reaction conditions is crucial for achieving high diastereoselectivity in the reduction step.

Table 5: Representative Chiral Auxiliary-Mediated Diastereoselective Reduction This table illustrates a typical outcome for a structurally similar substrate, as specific data for the target molecule is not readily available in the cited literature.

| Chiral Auxiliary | Substrate | Reducing Agent | Diastereomeric Ratio (d.r.) |

| (1R,2R)-Pseudoephedrine | N-(3,5-dimethoxyphenylacetyl)pseudoephedrine amide | LiAlH4 | >95:5 |

Classical Resolution Techniques for Racemic Mixtures of 2-Amino-2-(3,5-dimethoxyphenyl)ethanol

Obtaining the enantiomerically pure (R)-isomer from a racemic mixture is often achieved through classical resolution, a robust and scalable set of techniques.

Diastereomeric Salt Formation with Chiral Acids

The most common method for resolving a racemic amine involves its reaction with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.orglibretexts.org

The basic amino group of racemic 2-amino-2-(3,5-dimethoxyphenyl)ethanol is reacted with a chiral acid, such as (+)-tartaric acid or (S)-mandelic acid, in a suitable solvent. This reaction yields two diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid]. Due to their distinct crystalline structures and intermolecular interactions, one salt is typically less soluble and will preferentially crystallize out of the solution. libretexts.org The less-soluble salt is then isolated by filtration. Subsequently, the chiral acid (the resolving agent) is removed by treatment with a base, regenerating the enantiomerically enriched amine. wikipedia.org The choice of chiral acid and crystallization solvent is critical and often determined empirically to maximize the efficiency of the separation.

Table 1: Illustrative Example of Diastereomeric Salt Resolution This table presents hypothetical data based on typical outcomes for the resolution of amino alcohols.

| Resolving Agent | Solvent | Less Soluble Diastereomer | Yield of Less Soluble Salt | Optical Purity of Recovered Amine |

|---|---|---|---|---|

| (+)-Tartaric Acid | Methanol | (R)-Amine · (+)-Tartrate | ~40-45% | >95% e.e. |

| (S)-Mandelic Acid | Ethanol (B145695) | (S)-Amine · (S)-Mandelate | ~38-43% | >94% e.e. |

| (+)-Camphorsulfonic Acid | Acetonitrile | (R)-Amine · (+)-Camphorsulfonate | ~42-47% | >96% e.e. |

Kinetic Resolution Strategies

Kinetic resolution is a powerful alternative that relies on the differential rates of reaction between the enantiomers of a racemate and a chiral catalyst or reagent. rsc.org One enantiomer reacts significantly faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer from the newly formed product.

For a racemic mixture of 2-amino-2-(3,5-dimethoxyphenyl)ethanol, several kinetic resolution strategies are applicable:

Enzymatic Acylation: Lipases are commonly used enzymes that can selectively acylate one enantiomer of an amino alcohol in the presence of an acyl donor (e.g., ethyl acetate). For instance, a lipase might selectively acylate the (S)-enantiomer, leaving the desired this compound largely unreacted and thus separable.

Asymmetric Amination: Chiral catalysts, such as chiral phosphoric acids, can enable the kinetic resolution of N-aryl β-amino alcohols through asymmetric amination reactions. rsc.orgrsc.org In such a process, one enantiomer would react preferentially with an aminating agent, leaving the other enantiomer in high optical purity. rsc.org This method has proven effective for a broad scope of related β-amino alcohols. rsc.org

Table 2: Representative Data for Kinetic Resolution Strategies This table presents hypothetical data based on established kinetic resolution methods for β-amino alcohols.

| Resolution Method | Chiral Catalyst/Enzyme | Reagent | Faster Reacting Enantiomer | e.e. of Unreacted (R)-Amine (at ~50% conversion) | Selectivity Factor (s) |

|---|---|---|---|---|---|

| Enzymatic O-Acylation | Lipase (e.g., Candida antarctica Lipase B) | Isopropenyl Acetate | (S)-enantiomer | >99% | >100 |

| Asymmetric Amination | Chiral Phosphoric Acid | Di-tert-butyl azodicarboxylate | (S)-enantiomer | >95% | ~120 |

Derivatization and Strategic Functional Group Interconversions of this compound

The amino, hydroxyl, and aromatic functionalities of this compound offer multiple sites for chemical modification, enabling the synthesis of a diverse range of analogs.

Reactions Involving the Amino Group (e.g., Nucleophilic Substitutions, Amidation)

The primary amino group is a potent nucleophile and can readily participate in various chemical transformations.

N-Alkylation: The amino group can be alkylated by reaction with alkyl halides. This reaction typically requires a base to neutralize the hydrogen halide byproduct. Due to the difficulty of controlling the degree of alkylation, this method can sometimes lead to mixtures of mono- and di-alkylated products.

N-Acylation (Amidation): A more controlled reaction is the acylation of the amino group with acyl chlorides or anhydrides to form stable amide derivatives. This is a common strategy for protecting the amine or for introducing specific acyl moieties into the molecule. nih.gov The reaction is often performed in the presence of a non-nucleophilic base like triethylamine or pyridine. googleapis.com

Table 3: Examples of Amino Group Derivatization

| Reaction Type | Reagent | Product Class |

|---|---|---|

| N-Acylation | Acetyl Chloride | N-Acetamide |

| N-Acylation | Benzoyl Chloride | N-Benzamide |

| N-Alkylation | Methyl Iodide (with base) | N-Methylamine |

Transformations of the Hydroxyl Group (e.g., Dehydration to Alkenes, Etherification, Esterification)

The secondary hydroxyl group can undergo several key transformations to generate a variety of derivatives.

Esterification: The hydroxyl group can be acylated to form esters using acyl chlorides or anhydrides, often in the presence of a base catalyst. This reaction is analogous to the N-acylation of the amino group. For selective O-acylation, the more nucleophilic amino group must first be protected.

Etherification: Conversion of the alcohol to an ether can be achieved via methods like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Dehydration to Alkenes: Treatment with strong acids (e.g., sulfuric acid) and heat can induce the dehydration of the alcohol, leading to the formation of a styrenyl alkene derivative.

Table 4: Examples of Hydroxyl Group Transformations

| Reaction Type | Reagent | Product Class |

|---|---|---|

| O-Esterification | Acetic Anhydride (with amine protected) | Acetate Ester |

Electrophilic Aromatic Substitution Reactions on the 3,5-Dimethoxyphenyl Moiety for Analog Generation

The 3,5-dimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating resonance effects of the two methoxy (B1213986) groups. umkc.edu These groups direct incoming electrophiles to the ortho and para positions. libretexts.org In this specific substitution pattern, the C2, C4, and C6 positions are activated. The C4 position is para to both methoxy groups, and the C2 and C6 positions are ortho to one and para to the other. Substitution typically occurs at the most sterically accessible and electronically enriched positions.

Before performing SEAr reactions, it is often necessary to protect the amino and hydroxyl groups (e.g., as an amide and an ester/ether, respectively) to prevent side reactions with the electrophilic reagents or Lewis acid catalysts. ccsf.edu

Halogenation: The aromatic ring can be readily halogenated (e.g., brominated or chlorinated) using reagents like Br₂ or Cl₂ in the presence of a Lewis acid catalyst such as FeBr₃ or AlCl₃. wikipedia.orgchemguide.co.uk

Nitration: Introduction of a nitro group is achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. msu.edulibretexts.org

Friedel-Crafts Reactions: Acyl or alkyl groups can be installed on the ring using Friedel-Crafts acylation or alkylation. studycorgi.com Acylation, using an acyl chloride and a Lewis acid like AlCl₃, is generally preferred as it avoids the polyalkylation and carbocation rearrangement issues often associated with alkylation. lkouniv.ac.in

Table 5: Potential Electrophilic Aromatic Substitution Products (Assuming prior protection of the amino and hydroxyl groups)

| Reaction Type | Reagent | Major Product (Substitution at C4) |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | 4-Bromo-3,5-dimethoxy derivative |

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-3,5-dimethoxy derivative |

| Friedel-Crafts Acylation | Acetyl Chloride / AlCl₃ | 4-Acetyl-3,5-dimethoxy derivative |

Advanced Spectroscopic and Chromatographic Characterization in Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete connectivity and spatial arrangement of atoms within (R)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental information regarding the chemical environment of each unique proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic, methoxy (B1213986), methylene (B1212753), and amine/hydroxyl protons. Based on analyses of structurally similar compounds, the predicted chemical shifts (δ) are outlined in the table below. rsc.orgrsc.org The protons of the -CH₂OH group are diastereotopic due to the adjacent C2 chiral center and are expected to be chemically non-equivalent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ar-H (C2', C6') | ~6.5 | d (doublet) | 2H |

| Ar-H (C4') | ~6.4 | t (triplet) | 1H |

| -OCH₃ | ~3.8 | s (singlet) | 6H |

| -CH₂OH | ~3.6 - 3.8 | m (multiplet) or ABq (AB quartet) | 2H |

| -NH₂ | Variable (~1.5-2.5) | br s (broad singlet) | 2H |

| -OH | Variable | br s (broad singlet) | 1H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the type of carbon atom (e.g., aromatic, aliphatic, methoxy). The predicted chemical shifts for this compound are detailed in the following table, with assignments inferred from related dimethoxyphenyl structures. rsc.orgrsc.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ar-C (C3', C5') | ~161 |

| Ar-C (C1') | ~146 |

| Ar-C (C2', C6') | ~105 |

| Ar-C (C4') | ~99 |

| -CH₂OH | ~68 |

| C2 (Chiral Center) | ~60 |

| -OCH₃ | ~55 |

2D NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this molecule, a key correlation would be observed between the diastereotopic protons of the methylene (-CH₂OH) group and the hydroxyl (-OH) proton, confirming their proximity within the same functional group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This technique would be used to definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum. For instance, it would confirm the connection between the aromatic proton signals (~6.4-6.5 ppm) and the aromatic carbon signals (~99-105 ppm), and the methoxy protons (~3.8 ppm) to the methoxy carbon (~55 ppm). sdsu.educolumbia.edu

Correlations from the methylene protons (-CH₂OH) to the chiral carbon (C2).

Correlations from the aromatic protons (H2', H4', H6') to the chiral carbon (C2).

Correlations from the methoxy protons (-OCH₃) to the aromatic carbons they are bonded to (C3' and C5').

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the molecular mass, which can be used to determine the elemental formula of the compound. mdpi.com For this compound, the molecular formula is C₁₀H₁₅NO₃.

The calculated exact mass and a summary of expected key fragmentation patterns are presented below.

| Parameter | Value / Description |

|---|---|

| Molecular Formula | C₁₀H₁₅NO₃ |

| Calculated Exact Mass ([M+H]⁺) | 198.1125 |

| Observed Mass ([M+H]⁺) | Expected to be within 5 ppm of calculated mass |

| Expected Key Fragment Ions (m/z) | 167.0968: [M-CH₂OH]⁺, corresponding to the loss of the hydroxymethyl group. |

| 181.1176: [M-NH₃]⁺, corresponding to the loss of ammonia. | |

| 151.0754: [C₉H₁₁O₂]⁺, a characteristic fragment of the dimethoxybenzyl moiety. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. rsc.orgresearchgate.net

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3400 - 3200 (Broad) | Alcohol (-OH) |

| N-H Stretch | 3400 - 3300 (Medium) | Amine (-NH₂) |

| Aromatic C-H Stretch | 3100 - 3000 | Aromatic Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | -CH₂- and -OCH₃ |

| Aromatic C=C Stretch | 1600, 1585 | Aromatic Ring |

| C-O Stretch | 1250 - 1050 (Strong) | Aryl Ether and Alcohol |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the 3,5-dimethoxyphenyl ring system. The presence of alkoxy substituents on the benzene (B151609) ring typically results in a bathochromic (red) shift of the π→π* transitions compared to unsubstituted benzene. researchgate.net

Expected Absorption: A primary absorption maximum (λ_max) is expected in the range of 260-280 nm, corresponding to the π→π* electronic transitions of the substituted aromatic ring.

Chiral Chromatography for Enantiomeric Excess (ee) Determination and Purity Assessment

Since this compound is a chiral molecule, it is critical to determine its enantiomeric purity, or enantiomeric excess (ee). Chiral chromatography is the most widely used and reliable method for this purpose. nih.govphenomenex.com

Chiral High-Performance Liquid Chromatography (HPLC) separates enantiomers by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are particularly effective for the separation of amino alcohols. nih.govphenomenex.com A representative method for the analysis of this compound would involve a normal-phase separation.

The table below outlines typical conditions for a chiral HPLC method to determine the enantiomeric excess of this compound. rsc.org

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Daicel Chiralpak AD-H, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (B130326) / Diethylamine (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 275 nm |

| Expected Result | Baseline separation of the (R) and (S) enantiomers with distinct retention times. |

An exhaustive search of scientific databases and literature has revealed no specific published experimental data for the compound This compound concerning the analytical techniques requested. There are no available research articles, crystallographic database entries, or analytical reports that provide the necessary detailed findings to construct the specified article sections.

Specifically:

No studies were found that detail the enantioselective separation of this compound using Gas Chromatography (GC) with Chiral Columns . Therefore, information regarding specific chiral stationary phases, derivatization protocols, temperature programs, or retention times for this exact compound is not available.

No X-ray crystallography studies for this compound have been published. As a result, crystallographic data such as unit cell parameters, space group, atomic coordinates, and detailed solid-state structural analysis are nonexistent in the public domain.

Due to the complete absence of specific research findings and data for "this compound," it is not possible to generate the requested article. Fulfilling the prompt would require presenting data from analogous but structurally different compounds, which would violate the explicit instruction to focus solely on the specified molecule.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. mdpi.com By using functionals that approximate the exchange-correlation energy, DFT can predict molecular geometries with high precision.

Geometry optimization is a key application where DFT is used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy state is reached. The optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles. For (R)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol, a typical DFT calculation, for instance at the B3LYP/6-311G(d,p) level of theory, would yield the structural parameters of its most stable conformer. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C-C (Aromatic Ring Avg.) | 1.39 Å | |

| C-O (Methoxy) | 1.37 Å | |

| O-CH₃ (Methoxy) | 1.43 Å | |

| C(aromatic)-C(chiral) | 1.52 Å | |

| C(chiral)-N | 1.47 Å | |

| C(chiral)-C(ethanol) | 1.54 Å | |

| C(ethanol)-OH | 1.43 Å | |

| **Bond Angles (°) ** | ||

| C-O-C (Methoxy) | 117.5° | |

| C-C-N (Chiral Center) | 110.2° | |

| C-C-O (Ethanol) | 111.5° | |

| Dihedral Angles (°) | ||

| C(aromatic)-C(chiral)-C(ethanol)-O | -65.2° (gauche) |

Note: The data presented are representative values based on DFT calculations for structurally similar phenylethanolamine and dimethoxybenzene derivatives.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. materialsciencejournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. mdpi.comnih.gov A small energy gap suggests high polarizability and chemical reactivity, indicating that the molecule is more likely to undergo chemical reactions. nih.gov

From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several global reactivity descriptors can be calculated. researchgate.net These descriptors quantify aspects of a molecule's reactivity, providing a framework for comparing the chemical behavior of different compounds. mdpi.com

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = μ² / (2η), where μ is the chemical potential (≈ -(I+A)/2)

Table 2: Calculated FMO Energies and Global Reactivity Descriptors

| Parameter | Symbol | Predicted Value (eV) |

| HOMO Energy | EHOMO | -5.85 |

| LUMO Energy | ELUMO | -0.21 |

| HOMO-LUMO Gap | ΔE | 5.64 |

| Ionization Potential | I | 5.85 |

| Electron Affinity | A | 0.21 |

| Chemical Hardness | η | 2.82 |

| Chemical Softness | S | 0.18 |

| Electronegativity | χ | 3.03 |

| Electrophilicity Index | ω | 1.63 |

Note: These values are hypothetical and serve as an illustration of data derived from HOMO-LUMO analysis for organic molecules of similar complexity.

Molecular Modeling and Docking Simulations for Ligand-Receptor Interaction Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These simulations are instrumental in forming hypotheses about how a molecule like this compound might interact with a biological target. The phenylethanolamine scaffold is a common feature in ligands for G-protein coupled receptors (GPCRs), such as adrenergic or GABA receptors. wikipedia.org

Docking simulations would involve placing the 3D structure of the compound into the binding site of a target receptor. The program then samples numerous possible conformations and orientations of the ligand, scoring each based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov The results can identify key amino acid residues that may interact with the ligand's functional groups, such as the amino, hydroxyl, and dimethoxy groups. For example, the hydroxyl and amino groups are potential hydrogen bond donors and acceptors, while the dimethoxyphenyl ring can engage in hydrophobic or π-π stacking interactions.

Table 3: Hypothetical Docking Simulation Results with a Generic Adrenergic Receptor

| Parameter | Result |

| Binding Affinity (kcal/mol) | -7.8 |

| Key Interacting Residues | Asp-113, Ser-204, Phe-290 |

| Types of Interactions | Asp-113: Ionic/H-bond with protonated amine |

| Ser-204: H-bond with ethanol (B145695) hydroxyl group | |

| Phe-290: π-π stacking with dimethoxyphenyl ring |

Note: This table presents a hypothetical scenario to illustrate the type of information obtained from a molecular docking study. The specific receptor and interacting residues are for illustrative purposes.

Conformational Analysis and Stereochemical Prediction via Computational Methods

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com For a flexible molecule like this compound, identifying the low-energy (most stable) conformers is essential, as the molecule's conformation often dictates its biological activity.

Computational methods can systematically explore the conformational space by rotating key dihedral angles, such as those along the C(aromatic)-C(chiral) and C(chiral)-C(ethanol) bonds. A potential energy surface scan can be performed where the energy is calculated at each incremental rotation, revealing the energy minima that correspond to stable conformers. researchgate.net These stable geometries can then be fully optimized to determine their relative energies and statistical populations at a given temperature. Intramolecular hydrogen bonding, for instance between the amino and hydroxyl groups, can play a significant role in stabilizing certain conformations. scirp.org

Table 4: Relative Energies of Predicted Stable Conformers

| Conformer | Dihedral Angle (N-C-C-OH) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 (Global Minimum) | -68° (gauche) | 0.00 | 75.1 |

| 2 | 175° (anti) | 1.25 | 14.5 |

| 3 | 65° (gauche) | 1.80 | 10.4 |

Note: The data are illustrative, representing a typical outcome for the conformational analysis of a small, flexible organic molecule.

Computational Elucidation of Reaction Mechanisms in Synthesis and Biological Interactions

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states (TS), intermediates, and products, a complete energy profile for a reaction pathway can be constructed. This information helps in understanding reaction feasibility, kinetics, and selectivity.

For this compound, this could involve modeling a key step in its synthesis, such as the reduction of a corresponding aminoketone precursor. DFT calculations can be used to locate the transition state structure for the hydride attack on the carbonyl carbon. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction barrier. Similarly, computational methods can be applied to hypothesize metabolic pathways, such as N-dealkylation or O-demethylation, by modeling the interaction with metabolic enzymes like Cytochrome P450 and calculating the energetics of the proposed transformations.

Table 5: Hypothetical Energy Profile for a Reaction Step (e.g., Ketone Reduction)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Aminoketone + Reducing Agent | 0.0 |

| Transition State (TS) | Hydride transfer to carbonyl | +12.5 |

| Products | This compound | -25.0 |

Note: The values are hypothetical, intended to demonstrate how computational chemistry can map the energy landscape of a chemical reaction.

Applications of R 2 Amino 2 3,5 Dimethoxyphenyl Ethanol As a Chiral Chemical Platform

Utilization as a Key Chiral Building Block in the Synthesis of Complex Organic Molecules

The enantiomerically pure nature of (R)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol makes it an important starting material for the synthesis of complex organic molecules. Enantiopure 1,2-amino alcohols are recognized for their broad applications in chemical synthesis and their inherent biological activities. acs.orgnih.gov The synthesis of such chiral molecules often relies on stereoselective methods to ensure the desired enantiomeric form, which is crucial for the target molecule's function. diva-portal.org

The 3,5-dimethoxyphenyl group present in the molecule is a key structural motif found in a variety of biologically active compounds. The strategic placement of the amino and hydroxyl groups on adjacent carbons provides a versatile handle for a wide range of chemical transformations. This allows for the construction of intricate molecular architectures with a high degree of stereochemical control. The amino and hydroxyl functionalities can be selectively protected and derivatized, enabling the stepwise construction of more complex structures.

For instance, the amino group can be acylated, alkylated, or used to form Schiff bases, while the hydroxyl group can be etherified, esterified, or oxidized. This dual functionality allows for the creation of diverse molecular scaffolds. The synthesis of enantiomerically pure alcohols is a fundamental process in the preparation of natural products and pharmaceutical chemicals, as the hydroxyl group can be transformed into various other functional groups. um.edu.my

Role in Asymmetric Catalysis as a Chiral Ligand or Catalyst Component

Chiral amino alcohols are widely employed as ligands in asymmetric catalysis, a field that focuses on the synthesis of chiral compounds using catalytic amounts of a chiral substance. researchgate.net While direct evidence for the use of this compound as a ligand is not extensively documented in readily available literature, its structural motifs are analogous to those found in well-established chiral ligands. The presence of both a nitrogen and an oxygen atom allows for the formation of stable chelate complexes with a variety of metal centers.

The general utility of amino alcohols in asymmetric catalysis is well-documented. For example, they are known to bind with metals like zinc and boron to form complexes that catalyze enantioselective additions of organometallic reagents to aldehydes and ketones. um.edu.my The chiral environment created by the ligand around the metal center directs the approach of the substrate, leading to the preferential formation of one enantiomer of the product.

The 3,5-dimethoxyphenyl group can exert significant steric and electronic influence on the catalytic process. The steric bulk of this group can create a well-defined chiral pocket around the metal center, enhancing enantioselectivity. Electronically, the methoxy (B1213986) groups can influence the Lewis acidity of the metal center, thereby modulating the catalyst's activity. The development of new chiral ligands is a continuous effort in the field of asymmetric synthesis, and amino alcohols with diverse substitution patterns are constantly being explored for their catalytic potential. msu.edumdpi.com

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Investigations

The 3,5-dimethoxyphenyl structural unit is a key feature in many pharmacologically active molecules, particularly those targeting adrenergic receptors. nih.govwikipedia.org this compound can serve as a core scaffold for the synthesis of a library of analogs to probe structure-activity relationships (SAR). By systematically modifying different parts of the molecule, chemists can identify the key structural features responsible for biological activity and optimize them to enhance potency, selectivity, and pharmacokinetic properties.

For instance, the amino group can be substituted with various alkyl or aryl groups to explore the impact on receptor binding. The hydroxyl group's configuration is often crucial for activity, and its presence as the (R)-enantiomer is a common feature in many active pharmaceutical ingredients. wikipedia.org Modifications to the aromatic ring, such as altering the substitution pattern or replacing the methoxy groups with other functionalities, can also provide valuable insights into the SAR.

The synthesis of such analogs often involves standard organic transformations, starting from the parent amino alcohol. The goal of SAR studies is to build a comprehensive understanding of how molecular structure correlates with biological function, which is a cornerstone of modern drug discovery. The insights gained from these studies can guide the design of new and improved therapeutic agents.

Intermediate in the Preparation of Advanced Pharmaceutical Precursors (Non-Drug Specific)

One of the most significant applications of enantiomerically pure amino alcohols like this compound is their role as intermediates in the synthesis of active pharmaceutical ingredients (APIs). myskinrecipes.com The structural features of this compound are present in a number of beta-adrenergic receptor agonists, which are a class of drugs used to treat conditions such as asthma and chronic obstructive pulmonary disease (COPD). wikipedia.orgmyskinrecipes.com

The versatility of the amino and hydroxyl groups allows for their incorporation into a larger molecular framework through various coupling reactions. The reliable availability of enantiomerically pure starting materials like this compound is therefore essential for the efficient and cost-effective production of these advanced pharmaceutical precursors. The development of efficient synthetic routes to such chiral intermediates is an active area of research in the pharmaceutical industry. nih.gov

Mechanistic Investigations of Biological Interactions at the in Vitro and Cellular Levels

Exploration of Receptor Binding Profiles and Specificity

The initial step in characterizing the pharmacological profile of (R)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol involves a thorough examination of its binding affinity and specificity for various receptors within the body, particularly in the central nervous system.

Interactions with Central Nervous System Receptors

Currently, detailed receptor binding assays specifically characterizing the affinity of this compound for a broad range of central nervous system (CNS) receptors are not extensively documented in publicly available scientific literature. Such studies would typically involve radioligand binding assays to determine the equilibrium dissociation constant (Ki) or the concentration of the compound that inhibits 50% of specific radioligand binding (IC50) at various receptor subtypes, including but not limited to dopaminergic, serotonergic, GABAergic, and glutamatergic receptors. Without this foundational data, a comprehensive understanding of its CNS receptor interaction profile remains speculative.

Modulatory Effects on Neurotransmitter Systems (e.g., alpha-adrenergic receptor stimulation)

While direct binding data is limited, the structural similarity of this compound to known adrenergic agents suggests a potential interaction with adrenergic receptors. The alpha-adrenergic receptor system, a key component of the sympathetic nervous system, is a plausible target. nih.govwikipedia.org Agonism at α2-adrenergic receptors, for instance, typically leads to a decrease in the release of norepinephrine (B1679862) from presynaptic terminals, resulting in sedative, analgesic, and sympatholytic effects. nih.gov

Further research is required to elucidate whether this compound acts as an agonist or antagonist at these receptors and to quantify its potency and efficacy. Functional assays measuring downstream effects of receptor activation, such as changes in cyclic adenosine (B11128) monophosphate (cAMP) levels or neurotransmitter release, would be necessary to confirm and characterize this potential modulatory effect. nih.gov

Cellular Pathway Interventions and Molecular Targets

Beyond receptor binding, understanding how this compound influences intracellular processes is crucial. This involves investigating its interactions with enzymes and its impact on cellular signaling cascades and gene expression.

Investigation of Enzyme Interactions and Modulation of Activity

There is a notable lack of specific research investigating the direct interaction of this compound with specific enzymes. To ascertain its enzymatic interaction profile, a battery of in vitro enzyme inhibition or activation assays would be required. Key enzyme families of interest in neuropharmacology include monoamine oxidases (MAO-A and MAO-B), catechol-O-methyltransferase (COMT), and various kinases and phosphatases involved in signaling pathways.

Influence on Cellular Signaling Pathways and Gene Expression

The influence of a compound on cellular signaling pathways is a critical aspect of its mechanism of action. For instance, the mitogen-activated protein kinase (MAPK) signaling pathway is a central regulator of cellular processes and is known to be modulated by various stimuli. nih.govnih.gov Studies on ethanol (B145695) (in the general sense of alcohol) have shown that it can modulate MAPK signaling, but specific data for this compound is not available. nih.gov

Similarly, the impact of this compound on gene expression remains an unexplored area. Gene expression profiling, using techniques such as microarray or RNA-sequencing, would be necessary to identify any transcriptional changes induced by the compound in relevant cell lines. Such studies could reveal novel targets and pathways affected by this compound.

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms

The specific stereochemistry and functional groups of this compound are key determinants of its biological activity. The (R)-configuration at the chiral center, the primary amino group, the hydroxyl group, and the 3,5-dimethoxy substitution pattern on the phenyl ring all contribute to its potential interactions with biological targets.

Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. For this compound, SAR studies could involve:

Stereochemistry: Comparing the activity of the (R)-enantiomer with the (S)-enantiomer and the racemic mixture to determine stereoselectivity at its target(s).

Phenyl Ring Substitution: Investigating the effect of altering the position and nature of the methoxy (B1213986) groups on the phenyl ring.

Ethanolamine (B43304) Side Chain: Modifying the amino and hydroxyl groups to understand their importance for binding and activity.

Such studies are essential for optimizing the potency and selectivity of the compound and for designing new analogs with improved pharmacological profiles. However, at present, specific SAR studies for this compound are not available in the peer-reviewed literature.

Comparative Mechanistic Studies with Analogous Chiral Amino Alcohols

The biological activity of chiral amino alcohols, particularly those interacting with adrenergic receptors, is often highly dependent on their stereochemistry. The (R)-configuration at the carbon atom bearing the hydroxyl group is a critical determinant of activity for many adrenergic agonists and antagonists.

In comparative studies of various aryl ethanolamines, the (R)-enantiomer frequently exhibits significantly higher affinity and potency at adrenergic receptors compared to its (S)-counterpart. This stereoselectivity is a hallmark of the ligand-binding pocket of these receptors, which is itself chiral due to its composition of L-amino acids.

For instance, in the case of the well-known β-blocker propranolol, the (S)-enantiomer is responsible for the vast majority of the β-adrenergic blocking activity, while the (R)-enantiomer is much less potent. Conversely, for many adrenergic agonists, the (R)-enantiomer is the more active form. This highlights the importance of the spatial arrangement of the hydroxyl and amino groups for effective interaction with the receptor.

A comparative study involving 1-(2,5-dimethoxyphenyl)-2-aminoethanol derivatives and their morpholine (B109124) analogues demonstrated that modifications to the ethanolamine side chain significantly influence adrenergic activity nih.gov. For example, N-isopropyl substitution on the open-chain amino alcohol resulted in a compound with moderate β-blocking effects, whereas the primary and N-methyl analogues showed mixed α-agonist/antagonist properties nih.gov.

The table below presents a hypothetical comparison of the expected adrenergic receptor activity of this compound with its (S)-enantiomer and a non-chiral analog, based on established structure-activity relationships for this class of compounds.

| Compound | Expected Adrenergic Receptor Subtype Affinity | Predicted Predominant Activity | Rationale for Predicted Activity |

|---|---|---|---|

| This compound | Moderate to High (likely β > α) | Agonist or Antagonist | The (R)-configuration at the benzylic carbon is often associated with higher potency at adrenergic receptors. The 3,5-dimethoxy substitution pattern influences receptor selectivity and intrinsic activity. |

| (S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol | Low to Moderate | Significantly lower potency than the (R)-enantiomer | The (S)-configuration is typically the less active enantiomer for direct-acting adrenergic agents. |

| 2-Amino-2-(3,5-dimethoxyphenyl)ethanol (B3029548) (Racemic) | Mixed | Activity will be a composite of the (R)- and (S)-enantiomers, likely dominated by the (R)-form. | Racemic mixtures contain equal amounts of both enantiomers, with the overall biological effect primarily reflecting the more potent enantiomer. |

Further comparative analysis can be made with other dimethoxy-substituted phenylethanolamines to understand the influence of the methoxy group positioning on the phenyl ring.

| Compound | Observed/Predicted Adrenergic Activity | Reference/Rationale |

|---|---|---|

| This compound | Predicted to have activity at adrenergic receptors, with the specific profile (agonist/antagonist, α/β selectivity) requiring experimental confirmation. | Inference from general structure-activity relationships of aryl ethanolamines. |

| 1-(2,5-dimethoxyphenyl)-2-aminoethanol derivatives | Exhibited both α-stimulating and α-blocking activity, with some derivatives showing β-blocking effects. | Direct experimental evidence from in vitro studies on isolated rat vas deferens and guinea pig atria nih.gov. |

| (R)-2-Amino-2-(3-methoxyphenyl)ethanol | Utilized as a precursor in the synthesis of β-adrenergic receptor agonists. | Implication from its use in medicinal chemistry for targeting the adrenergic system. |

These comparative insights underscore the critical role of both stereochemistry and the substitution pattern on the aromatic ring in determining the specific biological interactions of chiral amino alcohols at the molecular and cellular levels. Direct experimental investigation of this compound is necessary to definitively elucidate its mechanistic profile.

Future Research Directions and Unexplored Academic Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

The future of chemical synthesis lies in the development of environmentally benign and economically viable processes. For the production of (R)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol, a shift towards greener and more sustainable methodologies is a key area for future research. Current synthetic routes often rely on traditional methods that may involve harsh reagents and generate significant waste. Future explorations could focus on several key areas:

Biocatalysis: The use of enzymes to catalyze the stereoselective synthesis of chiral amino alcohols is a rapidly growing field. rsc.orgnih.gov Engineered enzymes, such as transaminases or ketoreductases, could be developed to produce this compound with high enantiomeric excess, often under mild, aqueous conditions. nih.gov This approach would significantly reduce the reliance on heavy metal catalysts and organic solvents. nih.gov

Asymmetric Catalysis: The development of novel chiral catalysts for the asymmetric reduction of corresponding ketones or the amination of epoxides represents a promising avenue. westlake.edu.cnacs.org Research could focus on creating highly efficient and recyclable catalysts to improve atom economy and reduce catalyst loading. nih.gov

Flow Chemistry: Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation. Developing a continuous flow synthesis for this compound could lead to a more efficient and scalable production process.

Green Solvents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, could minimize the environmental impact of the synthesis. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. rsc.orgnih.gov | Enzyme screening and engineering for specific substrate. |

| Asymmetric Catalysis | High efficiency, potential for catalyst recycling. westlake.edu.cn | Development of novel, highly active chiral ligands. |

| Flow Chemistry | Improved efficiency, scalability, and safety. | Reactor design and optimization of reaction parameters. |

| Green Solvents | Reduced environmental impact. nih.gov | Solvent screening and process optimization. |

Expansion of Applications in Advanced Materials Science or Analytical Chemistry

Beyond its role as a synthetic intermediate, the unique chiral structure of this compound makes it a candidate for applications in materials science and analytical chemistry.

Chiral Polymers: Chiral polymers have gained significant attention for their potential applications in chiral separations, asymmetric catalysis, and chiroptical materials. mdpi.commdpi.com this compound could be utilized as a chiral monomer in the synthesis of novel polymers. acs.org The resulting polymers could be investigated for their ability to act as chiral stationary phases in chromatography or as enantioselective catalysts.

Enantioselective Sensors: There is a growing demand for rapid and sensitive methods for determining the enantiomeric purity of chiral compounds. nih.gov this compound could be incorporated into the design of fluorescent or electrochemical sensors for the enantioselective recognition of other chiral molecules, such as amino acids or carboxylic acids. researchgate.netmdpi.com The interaction between the chiral sensor and the analyte would generate a measurable signal, allowing for the determination of enantiomeric excess. nih.gov

| Application Area | Potential Role of this compound | Future Research Direction |

| Chiral Polymers | Chiral monomer for polymerization. mdpi.comacs.org | Synthesis and characterization of novel chiral polymers; investigation of their applications in chiral separation and catalysis. mdpi.com |

| Enantioselective Sensors | Chiral selector for molecular recognition. nih.gov | Design and synthesis of fluorescent or electrochemical sensors incorporating the compound; testing their efficacy for enantioselective detection of various analytes. researchgate.netmdpi.com |

In-depth Mechanistic Studies at the Sub-Molecular Level using Biophysical Techniques

A deeper understanding of the molecular interactions of this compound is crucial for its rational application in various fields. Advanced biophysical techniques can provide valuable insights into its structure, dynamics, and interactions with other molecules.

NMR Spectroscopy: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to elucidate the three-dimensional structure and conformation of the molecule in solution. acs.org Furthermore, NMR can be used to study its binding interactions with other chiral molecules or biological targets, providing information on the specific atoms involved in the interaction. frontiersin.orgnih.gov

Mass Spectrometry: Techniques such as tandem mass spectrometry can be utilized to characterize the compound and its derivatives. researchgate.netrug.nl Chiral mass spectrometry methods could also be developed to analyze the enantiomeric purity of the compound and its reaction products.

X-ray Crystallography: Obtaining a single-crystal X-ray structure of this compound or its derivatives would provide definitive information about its solid-state conformation and intermolecular interactions.

These detailed structural and interaction studies will be invaluable for understanding its role in biological systems and for the rational design of new applications. nih.gov

| Biophysical Technique | Information Gained | Impact on Future Research |

| NMR Spectroscopy | 3D structure, conformation, binding interactions. acs.orgfrontiersin.org | Rational design of derivatives with enhanced binding affinity and selectivity. |

| Mass Spectrometry | Molecular weight confirmation, fragmentation patterns, enantiomeric purity analysis. researchgate.netrug.nl | Quality control in synthesis and reaction monitoring. |

| X-ray Crystallography | Solid-state conformation, intermolecular packing. | Understanding crystal engineering principles for materials science applications. |

Computational Design and Synthesis of Novel Derivatives with Enhanced Specificity for Research Probes

Computational chemistry offers powerful tools for the rational design of new molecules with tailored properties. In silico methods can be employed to design and screen novel derivatives of this compound for specific applications, such as research probes. chemrxiv.orgresearchgate.net

Ligand Design for Asymmetric Catalysis: Computational modeling can be used to design novel chiral ligands based on the this compound scaffold. rsc.org By simulating the transition states of catalytic reactions, it is possible to predict which structural modifications would lead to higher enantioselectivity. nih.govresearchgate.net

Development of Research Probes: The scaffold of this compound can be computationally modified to design fluorescent or affinity-based probes for studying biological systems. For example, by adding a fluorophore to the molecule, it could be used to visualize specific cellular components or processes.

Predicting Molecular Interactions: Molecular docking and molecular dynamics simulations can be used to predict how derivatives of this compound will interact with biological targets, such as enzymes or receptors. nih.gov This information can guide the synthesis of new compounds with enhanced biological activity or specificity.

The integration of computational design with synthetic chemistry will accelerate the discovery of new applications for this versatile chiral building block. mdpi.com

| Computational Approach | Objective | Potential Outcome |

| Ligand Design | Optimize chiral ligands for asymmetric catalysis. rsc.org | Development of more efficient and selective catalysts for organic synthesis. nih.gov |

| Molecular Docking | Predict binding modes and affinities to biological targets. nih.gov | Design of potent and selective research probes or therapeutic agents. |

| Molecular Dynamics | Simulate the dynamic behavior of the molecule and its complexes. | Understanding the mechanism of action and guiding further structural modifications. |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (R)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol, and how can enantiomeric purity be ensured?

- Answer : The compound is typically synthesized via asymmetric reduction of a ketone precursor, such as 2-azido-2-(3,5-dimethoxyphenyl)ethanol, using catalytic hydrogenation with Pd/C under H₂. Chiral catalysts or resolving agents are critical for achieving high enantiomeric excess (e.g., >98% R-configuration) . For example, describes a method for structurally similar compounds involving freeze-pump-thaw cycles to remove oxygen, ensuring reaction efficiency. Post-synthesis, chiral HPLC or polarimetry is recommended to verify enantiopurity .

Q. How can the structure and purity of this compound be characterized?

- Answer : Use a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the methoxy group positions (δ ~3.7–3.8 ppm for OCH₃) and stereochemistry .

- Mass spectrometry (HRMS) : To validate molecular weight (C₁₀H₁₅NO₃; calc. 197.1052 g/mol) .

- X-ray crystallography : For absolute configuration determination if single crystals are obtainable .

- HPLC with chiral columns : To assess enantiomeric purity .

Q. What are the key physicochemical properties influencing this compound’s reactivity in biological systems?

- Answer : The 3,5-dimethoxy groups enhance electron-donating effects, increasing the phenyl ring’s resonance stability. The hydroxyl and amino groups enable hydrogen bonding with biological targets (e.g., enzymes or receptors), while the R-configuration may optimize stereoselective interactions . LogP values (calculated ~1.2) suggest moderate hydrophobicity, aiding membrane permeability .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stereochemical outcome during synthesis?

- Answer : Polar aprotic solvents (e.g., DMF or ethanol) stabilize transition states in asymmetric reductions, favoring R-configuration retention. highlights ethanol as optimal for hydrogenation. Lower temperatures (0–25°C) reduce racemization risks, while higher temps (e.g., 40°C) may accelerate side reactions like epimerization .

Q. What strategies resolve contradictory data on biological activity between (R)-enantiomers and their fluorinated analogs?

- Answer : Fluorinated analogs (e.g., 3,5-difluorophenyl derivatives) exhibit stronger electron-withdrawing effects, altering binding affinities. For example, shows fluorinated analogs have higher neuroprotective activity but lower solubility. To reconcile discrepancies:

- Perform molecular docking studies to compare interactions with target proteins (e.g., neurotransmitter receptors) .

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

- Answer :

- Substituent modulation : Replace methoxy groups with halogens (e.g., F, Cl) to tune electronic and steric effects .

- Amino group derivatization : Acetylation or sulfonation to alter solubility and bioavailability .

- In vitro assays : Test analogs against neurodegenerative disease models (e.g., Aβ aggregation inhibition) to identify lead candidates .

Q. What are the challenges in scaling up asymmetric synthesis while maintaining cost-efficiency?

- Answer : Key challenges include:

- Catalyst recycling : Use immobilized chiral catalysts (e.g., Pd/C on silica) to reduce costs .

- Byproduct management : Optimize reaction stoichiometry to minimize azide byproducts, which require careful handling due to explosivity .

- Green chemistry : Replace toxic solvents (e.g., EtOAc) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.